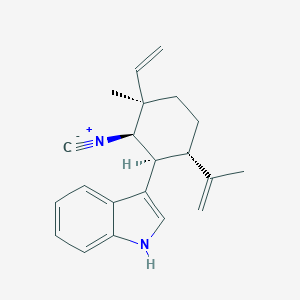
Hapalindole C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hapalindole C is a useful research compound. Its molecular formula is C21H24N2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Hapalindole C exhibits a range of biological activities that make it a candidate for therapeutic development. Key applications include:
- Antibacterial Properties : this compound has shown effectiveness against various bacterial strains. For instance, studies indicate that it inhibits bacterial RNA polymerase, suggesting potential as an antibiotic agent . The compound has demonstrated an IC50 value of 500 μM against RNA polymerase, with further investigations revealing lower IC50 values against Bacillus subtilis .
- Antifungal Activity : Research has highlighted the antimycotic properties of hapalindole-type alkaloids, including this compound. Its efficacy against fungal pathogens positions it as a potential antifungal treatment .
- Insecticidal Effects : this compound has been reported to exhibit insecticidal activity against agricultural pests. Specifically, it has been effective in killing Chironomus riparius larvae at concentrations as low as 26 μM . This property suggests its potential use in pest management strategies.
- Antitumor Activity : Recent studies have identified this compound as having antitumoral effects. It has shown promise in inhibiting T-cell proliferation, indicating potential applications in cancer therapy . The compound’s ability to modulate sodium channels also suggests neuroactive properties that could be explored for treating neurological disorders .
Synthetic Routes
The synthesis of this compound has been a subject of interest due to its complex structure and potential for modification. Researchers have explored various synthetic pathways to create analogues with enhanced bioactivity:
- Total Synthesis : The first total syntheses of hapalindoles, including this compound, were reported, providing insights into the synthetic methodologies that can be employed . These syntheses often involve multi-step processes that highlight the structural complexity of these compounds.
- Biosynthetic Studies : Investigations into the biosynthetic pathways leading to hapalindoles have revealed key enzymes involved in their production. Understanding these pathways can facilitate the development of engineered strains capable of producing higher yields of this compound and its analogues .
Case Studies
Several case studies illustrate the practical applications and research findings related to this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound and its derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the structure-activity relationship (SAR) that informs modifications to enhance potency .
- Insecticidal Applications : In agricultural settings, this compound was tested for its effectiveness against specific pest populations. Results indicated a high mortality rate among larvae exposed to the compound, supporting its potential use as a natural pesticide .
- Neuroactive Properties : Research investigating the neuroactive properties of hapalindoles found that this compound modulates sodium channels in neuroblastoma cell lines, suggesting avenues for developing treatments for neurological conditions .
Eigenschaften
CAS-Nummer |
101968-71-2 |
|---|---|
Molekularformel |
C21H24N2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
3-[(1S,2R,3R,6S)-3-ethenyl-2-isocyano-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)12-11-15(14(2)3)19(20(21)22-5)17-13-23-18-10-8-7-9-16(17)18/h6-10,13,15,19-20,23H,1-2,11-12H2,3-4H3/t15-,19+,20-,21+/m1/s1 |
InChI-Schlüssel |
KGWATBYKCMCFLC-QAJUQPOASA-N |
SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C |
Isomerische SMILES |
CC(=C)[C@H]1CC[C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C |
Kanonische SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















